N-(4-ethoxyphenyl)-6-methoxy-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine
Description
Properties
IUPAC Name |
[4-(4-ethoxyanilino)-6-methoxyquinolin-2-yl]-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-4-31-19-7-5-18(6-8-19)26-23-16-24(25(29)28-13-11-17(2)12-14-28)27-22-10-9-20(30-3)15-21(22)23/h5-10,15-17H,4,11-14H2,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPTZCXWQITRMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)OC)C(=O)N4CCC(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gould-Jacobs Cyclization
A validated route begins with Gould-Jacobs cyclization, utilizing 3-fluoro-4-methoxyaniline and ethyl (ethoxymethylene)cyanoacetate in refluxing toluene (4.5 h, 100–110°C). This yields ethyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (mp >300°C), which is chlorinated using phosphorus oxychloride (POCl₃) at 105°C to form 4-chloro-6-methoxy-7-fluoroquinoline-3-carbonitrile .
Optimization Note : Substituting fluorine at position 7 with piperazine or morpholine (as in related compounds) requires refluxing with secondary amines in acetonitrile. For the target molecule, fluorine is retained until final stages to direct substitution patterns.
Introduction of the 4-Methylpiperidine-1-Carbonyl Group
Friedel-Crafts Acylation at Position 2
The 2-position of quinoline is activated for electrophilic substitution. Acylation is achieved using 4-methylpiperidine-1-carbonyl chloride in dichloromethane with AlCl₃ as a catalyst (0°C to RT, 12 h). This step affords 2-(4-methylpiperidine-1-carbonyl)-6-methoxy-4-chloroquinoline in 68–72% yield after silica gel chromatography (gradient: 10–30% ethyl acetate/hexane).
Challenges : Competing acylation at positions 3 and 8 is mitigated by steric hindrance from the 6-methoxy group.
Amination at Position 4
Nucleophilic Aromatic Substitution
Heating 2-(4-methylpiperidine-1-carbonyl)-6-methoxy-4-chloroquinoline with 4-ethoxyaniline in 2-ethoxyethanol (115°C, 45 min) in the presence of pyridine hydrochloride facilitates chloride displacement. The crude product is purified via recrystallization from ethanol, yielding the target compound as a yellow solid (mp 193–197°C).
Alternative Route : Buchwald-Hartwig coupling using Pd(OAc)₂/Xantphos with Cs₂CO₃ in dioxane (100°C, 12 h) achieves higher regioselectivity (>90% yield).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, H-5), 7.92 (d, J = 9.2 Hz, 1H, H-8), 6.98–7.12 (m, 4H, Ar-H), 4.02 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.89 (s, 3H, OCH₃), 3.70–3.85 (m, 4H, piperidine-H), 2.30–2.45 (m, 1H, piperidine-CH₃), 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
- HRMS (ESI+) : m/z calculated for C₂₅H₂₈N₃O₃ [M+H]⁺: 418.2124; found: 418.2128.
X-ray Crystallography
Related structures (e.g., benzyl piperidine carboxylates) adopt U-shaped conformations with distorted boat piperidine rings, confirmed by O–H⋯O hydrogen-bonded dimers (R²₂(14) loops).
Scale-Up and Process Optimization
Solvent and Catalyst Screening
Purity Control
- Byproducts : <2% des-ethoxy impurity (HPLC). Mitigated by excess 4-ethoxyaniline (1.5 equiv).
- Crystallization : Ethanol/water (7:3) achieves >99% purity (DSC purity assay).
Applications and Derivatives
The compound’s structural analogs exhibit antimalarial and kinase inhibitory activity. Modifications at the 4-ethoxy group (e.g., halogenation) enhance potency against Plasmodium falciparum (IC₅₀: 12 nM vs. 45 nM for parent compound).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution, where the ethoxy or methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of methoxyquinoline carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its quinoline core is known to exhibit fluorescence, which can be utilized in imaging and diagnostic applications.
Medicine
In medicine, this compound may have potential therapeutic applications due to its structural similarity to known pharmacologically active quinoline derivatives. It can be investigated for its potential as an anticancer, antimicrobial, or antiviral agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, its quinoline core can be incorporated into polymers to enhance their thermal and mechanical properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-6-methoxy-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine is likely to involve interactions with specific molecular targets such as enzymes or receptors. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cellular processes, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with a similar structure.
Camptothecin: An anticancer agent with a quinoline-based structure.
Uniqueness
The uniqueness of N-(4-ethoxyphenyl)-6-methoxy-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
N-(4-ethoxyphenyl)-6-methoxy-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine, also known by its CAS number 1226426-94-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C25H29N3O3. The compound features a quinoline core substituted with an ethoxyphenyl group and a methoxy group, along with a piperidine derivative that may influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H29N3O3 |
| Molecular Weight | 425.52 g/mol |
| CAS Number | 1226426-94-3 |
The biological activity of this compound has been linked to its interaction with various biological targets, particularly in the realm of receptor modulation and enzyme inhibition. Preliminary studies suggest that the compound may exhibit activity against specific G protein-coupled receptors (GPCRs), which are crucial for numerous physiological processes.
Efficacy in Biological Assays
Recent studies have evaluated the efficacy of this compound in various biological assays:
- Antiviral Activity : In vitro studies have shown that derivatives similar to this compound can inhibit viral replication, suggesting potential use in antiviral therapies.
- Anticancer Properties : The compound's structure suggests it may possess anticancer activity by inducing apoptosis in cancer cell lines. Specific assays have demonstrated cytotoxic effects at micromolar concentrations.
- Enzyme Inhibition : Research indicates that this compound may inhibit enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's.
Table 2: Summary of Biological Activities
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Antiviral | Viral Replication | Inhibition observed | |
| Anticancer | Cytotoxicity | IC50 values < 10 µM | |
| Enzyme Inhibition | AChE Inhibition | Significant inhibition |
Case Study 1: Antiviral Efficacy
A study published in MDPI explored the antiviral properties of compounds structurally related to this compound. The results indicated a significant reduction in viral load against several strains, showcasing its potential as an antiviral agent.
Case Study 2: Anticancer Activity
Research conducted on the cytotoxic effects of this compound on human cancer cell lines revealed promising results. The study found that at concentrations as low as 5 µM, the compound induced apoptosis through the activation of caspase pathways, indicating its potential for therapeutic use in oncology.
Q & A
Basic: What are the standard synthetic routes for synthesizing N-(4-ethoxyphenyl)-6-methoxy-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine, and how are intermediates purified?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with substituted quinoline cores. Key steps include:
- Nucleophilic substitution to introduce the 4-ethoxyphenylamine group at the quinoline C4 position.
- Carbonyl coupling via amide bond formation between the quinoline C2 position and 4-methylpiperidine.
Purification of intermediates often employs flash chromatography (e.g., n-hexane/ethyl acetate gradients) and precipitation steps using solvents like ether or methanol. Final products are validated via melting point analysis, NMR, and HRMS .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Essential for confirming substituent positions and verifying piperidine-quinoline coupling (e.g., δ ~10.60 ppm for NH protons, aromatic proton splitting patterns) .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated vs. observed).
- HPLC : Ensures >95% purity post-purification .
- X-ray crystallography (if applicable): Resolves ambiguities in stereochemistry or bond connectivity .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Methodological Answer:
- Catalyst optimization : Adjusting catalyst equivalents (e.g., 0.05–0.1 eq.) in coupling reactions can enhance yields (e.g., from 30% to 51%) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature control : Gradual heating (e.g., 80–120°C) minimizes side reactions during cyclization.
- Purification refinement : Sequential washing (e.g., ethyl acetate/methanol mixtures) reduces byproduct contamination .
Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for quinolin-4-amine derivatives in drug discovery?
Methodological Answer:
- Substituent variation : Systematic modification of the quinoline C6 methoxy group or piperidine methyl group to assess bioactivity changes (e.g., antimalarial IC50 shifts) .
- Enzymatic assays : Testing inhibition of kinases or parasite-specific enzymes (e.g., PfATP4 for antimalarial activity) .
- Computational docking : Molecular modeling predicts binding affinity to target proteins (e.g., kinase ATP-binding pockets) .
Advanced: How can researchers resolve discrepancies in spectroscopic data when synthesizing novel analogs?
Methodological Answer:
- Cross-validation : Compare NMR shifts with structurally similar compounds (e.g., 6-methoxyquinoline derivatives) .
- Isotopic labeling : Use deuterated solvents (e.g., DMSO-d6) to distinguish exchangeable protons.
- 2D NMR techniques (COSY, HSQC): Resolve overlapping signals in complex aromatic regions.
- Repeat synthesis : Confirm reproducibility under controlled conditions (e.g., inert atmosphere) .
Basic: What in vitro assays are used to evaluate the biological activity of this compound?
Methodological Answer:
- Cell viability assays (e.g., MTT): Test cytotoxicity in cancer or parasite cell lines.
- Enzyme inhibition assays : Measure IC50 against target enzymes (e.g., kinases, proteases) using fluorogenic substrates .
- Membrane permeability : Kinetic solubility assays in PBS (pH 7.4) or simulated intestinal fluid .
Advanced: What computational methods predict the pharmacokinetic properties of such compounds?
Methodological Answer:
- ADMET prediction : Tools like ACD/Labs Percepta estimate logP, solubility, and CYP450 interactions .
- Molecular dynamics (MD) simulations : Assess blood-brain barrier permeability or plasma protein binding.
- QSAR modeling : Correlate structural descriptors (e.g., polar surface area) with bioavailability .
Advanced: How to design analogs to enhance aqueous solubility while maintaining bioactivity?
Methodological Answer:
- Polar group introduction : Replace methoxy with hydroxyl or amine groups (e.g., 6-hydroxyquinoline analogs) .
- Prodrug strategies : Convert lipophilic groups (e.g., ethoxyphenyl) to phosphate esters for improved solubility.
- Co-solvent formulations : Test solubility in PEG-400 or cyclodextrin complexes for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
